Olfactory Differentiation: Green Apple‑Galbanum vs. Generic Fruity‑Citrus Odor Profiles in C₁₀ Sorbate Isomers
A patent describing sorbol esters as perfuming ingredients explicitly establishes the organoleptic distinction between sorbol isobutyrate (2,4-hexadienyl isobutyrate) and sorbol (Z)-3-hexenoate [1]. Although the target compound is a constitutional isomer (sorbate ester vs. sorbol ester), the patent attributes the apple, galbanum, resinous, and mastic odor notes specifically to the isobutyrate structural fragment present in the target compound, noting that the hexenoate derivative lacks these characteristics entirely [1]. This structural basis permits cross‑compound inference: the green, apple‑galbanum character originates from the branched C₄ ester moiety shared by both sorbol isobutyrate and isobutyl sorbate [1].
| Evidence Dimension | Organoleptic character (descriptive sensory profile) |
|---|---|
| Target Compound Data | Isobutyl sorbate: oily‑sweet, apple, galbanum‑like odor [1]; green fruity galbanum apple pear pineapple |
| Comparator Or Baseline | n-Butyl sorbate (CAS 7367-78-4): odor similar to oranges or lemons |
| Quantified Difference | Distinct odor categories: green‑fruity‑apple vs. citrus; no quantitative overlap in notes |
| Conditions | Descriptive sensory evaluation at 100% compound concentration (FEMA/industry references) |
Why This Matters
Fragrance and flavor formulators seeking a naturalistic green apple or galbanum top note must select the branched‑chain ester; substitution with linear butyl sorbate would shift the accord toward a citrus‑dominant profile, altering the sensory character of the final product.
- [1] U.S. Patent Application Publication No. 2008/0274944 A1, 'Sorbol Esters as Perfuming Ingredients,' paragraphs [0004]–[0013], describing prior art sorbol isobutyrate odor and differentiation from other esters. View Source
